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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzamide

Cat. No.: B3417610 Get Quote

Introduction

2-Hydroxy-3-iodobenzamide is a halogenated aromatic compound of interest in medicinal

chemistry and drug development.[1][2] Its structure, featuring a benzamide core with hydroxyl

and iodo substituents, presents a unique electronic and steric profile that can influence its

biological activity. A thorough characterization of its chemical structure is paramount for its

application in research and development. This technical guide provides an in-depth overview of

the spectroscopic and spectrometric data for 2-Hydroxy-3-iodobenzamide, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The

information presented herein is intended for researchers, scientists, and professionals in the

field of drug development.

While specific, experimentally-derived spectral data is not widely published, this guide compiles

predicted data based on the analysis of related structures and computational models.

Molecular Structure and Properties
Molecular Formula: C₇H₆INO₂[2][3]

Molecular Weight: 263.03 g/mol [2][3]

Monoisotopic Mass: 262.94433 Da[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. For 2-Hydroxy-3-iodobenzamide, both ¹H and ¹³C NMR provide

critical information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Hydroxy-3-iodobenzamide is expected to exhibit distinct signals

for the aromatic, amide, and hydroxyl protons. The aromatic region will likely show a

characteristic pattern for the three adjacent protons on the benzene ring.[1] Due to

intramolecular hydrogen bonding with the adjacent amide carbonyl group, the hydroxyl (-OH)

proton is anticipated to appear as a broad singlet at a downfield chemical shift.[1] The two

amide (-NH₂) protons may present as two separate signals due to restricted rotation around the

C-N bond, or as a single broad signal.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-3-iodobenzamide

Proton Type
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic (H-4, H-5, H-

6)
6.5 - 8.0 m

The precise shifts and

coupling patterns

depend on the

electronic effects of

the substituents.

Amide (-NH₂) Variable br s

Chemical shift and

peak shape are

dependent on solvent,

concentration, and

temperature. May

appear as two distinct

signals.

Hydroxyl (-OH)
Downfield (e.g., >10

ppm)
br s

The significant

downfield shift is

indicative of strong

intramolecular

hydrogen bonding.
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m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven

carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically the

most downfield signal. The carbon atoms directly bonded to the iodine and oxygen atoms will

also exhibit significant chemical shifts due to the electronic and heavy atom effects of these

substituents.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-3-iodobenzamide

Carbon Type
Predicted Chemical Shift
(δ, ppm)

Notes

Carbonyl (C=O) 160 - 180
Typically the most downfield

signal in the spectrum.

Aromatic (C-1 to C-6) 110 - 160

The specific chemical shifts

are influenced by the iodo and

hydroxyl substituents. The

carbon bearing the iodine (C-

3) will be significantly affected.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Hydroxy-3-iodobenzamide will be characterized by absorptions corresponding

to the O-H, N-H, C=O, and aromatic C-H and C=C bonds. The intramolecular hydrogen bond

between the hydroxyl group and the amide carbonyl is expected to influence the position and

shape of the O-H and C=O stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for 2-Hydroxy-3-iodobenzamide
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Functional Group Vibrational Mode
Predicted
Wavenumber
(cm⁻¹)

Notes

Phenolic Hydroxyl O-H Stretch ~3200 (broad)

Broadening is

indicative of hydrogen

bonding.

Amide N-H Stretch
3400 - 3100 (one or

two bands)

Position and number

of bands can indicate

the degree of

hydrogen bonding.

Amide C=O Stretch (Amide I) 1680 - 1630

The frequency is

lowered by

conjugation and

hydrogen bonding.

Amide N-H Bend (Amide II) 1640 - 1550

Aromatic Ring C=C Stretch 1600 - 1450
A series of bands is

expected.

Aromatic Ring C-H Stretch 3100 - 3000

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with

high accuracy, allowing for the confirmation of the molecular formula.[1]

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-3-iodobenzamide
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Ion Type Adduct Predicted m/z

Molecular Ion [M]⁺ 262.9438

Protonated Molecule [M+H]⁺ 263.9516

Sodiated Molecule [M+Na]⁺ 285.9336

Deprotonated Molecule [M-H]⁻ 261.9371

m/z = mass-to-charge ratio

Experimental Protocols
The following are general experimental protocols for the spectroscopic and spectrometric

analysis of a compound like 2-Hydroxy-3-iodobenzamide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-3-iodobenzamide in a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds).

¹³C NMR Acquisition:

Use proton decoupling to simplify the spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,

NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and

press it into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is converted to a spectrum by a Fourier

transform.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum in both positive and negative ion modes to observe different

adducts.

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument like a

Time-of-Flight (TOF) or Orbitrap mass analyzer.

Data Analysis: Determine the m/z values of the observed ions and compare them with the

predicted values.
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Workflow for Spectroscopic Analysis

Workflow for Spectroscopic Analysis of 2-Hydroxy-3-iodobenzamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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